molecular formula C22H22N2O5 B1259889 2-[[4-[(1-Methyl-2-oxo-4-quinolinyl)oxy]-1-oxobutyl]amino]benzoic acid methyl ester

2-[[4-[(1-Methyl-2-oxo-4-quinolinyl)oxy]-1-oxobutyl]amino]benzoic acid methyl ester

Cat. No. B1259889
M. Wt: 394.4 g/mol
InChI Key: KQEADXFHFJZFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-1-oxobutyl]amino]benzoic acid methyl ester is an amidobenzoic acid.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed synthetic pathways for related quinoline derivatives, emphasizing the versatility of these compounds in organic synthesis. For instance, Fathala and Pazdera (2017) described the synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates, highlighting methods for condensation reactions involving quinoline derivatives (Fathala & Pazdera, 2017). Similarly, Drysdale et al. (2000) explored the synthesis and structure-activity relationship of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including 2-amino-4-aryl-4-oxobut-2-enoic acids and esters, as inhibitors of kynurenine-3-hydroxylase, demonstrating the compound's role in neuroprotective agent development (Drysdale et al., 2000).

Structural Analysis and Material Science Applications

The structural analysis and potential applications of quinoline derivatives in material science have been a subject of interest. Bojinov and Grabchev (2003) synthesized new fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, investigating their orientation parameter in nematic liquid crystals for potential application in liquid crystal displays (Bojinov & Grabchev, 2003).

Biological Applications

In biological research, the structural motifs of quinoline and its derivatives have been utilized to design probes and agents with specific biological activities. McQuade and Lippard (2010) synthesized cell-trappable fluorescent probes for Zn(II) detection, incorporating quinoline derivatives to achieve selective and reversible binding, demonstrating the compound's utility in bioimaging applications (McQuade & Lippard, 2010).

properties

Product Name

2-[[4-[(1-Methyl-2-oxo-4-quinolinyl)oxy]-1-oxobutyl]amino]benzoic acid methyl ester

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 2-[4-(1-methyl-2-oxoquinolin-4-yl)oxybutanoylamino]benzoate

InChI

InChI=1S/C22H22N2O5/c1-24-18-11-6-4-9-16(18)19(14-21(24)26)29-13-7-12-20(25)23-17-10-5-3-8-15(17)22(27)28-2/h3-6,8-11,14H,7,12-13H2,1-2H3,(H,23,25)

InChI Key

KQEADXFHFJZFID-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=CC1=O)OCCCC(=O)NC3=CC=CC=C3C(=O)OC

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)OCCCC(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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